molecular formula C7H2ClF3O2 B12558991 2-Chloro-3,4,5-trifluorobenzoic acid CAS No. 144154-31-4

2-Chloro-3,4,5-trifluorobenzoic acid

Cat. No.: B12558991
CAS No.: 144154-31-4
M. Wt: 210.54 g/mol
InChI Key: DQNRGCOFANDGOF-UHFFFAOYSA-N
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Description

2-Chloro-3,4,5-trifluorobenzoic acid is an organic compound with the molecular formula C7H2ClF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and three fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4,5-trifluorobenzoic acid can be synthesized through several methods. One common method involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid . The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.

    Oxidation Reactions: It can be oxidized to form more complex structures, often involving the carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted benzoic acids, amides, and esters, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

2-Chloro-3,4,5-trifluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,5-trifluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4,5-trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 3,4,5-Trifluorobenzoic acid

Uniqueness

2-Chloro-3,4,5-trifluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

CAS No.

144154-31-4

Molecular Formula

C7H2ClF3O2

Molecular Weight

210.54 g/mol

IUPAC Name

2-chloro-3,4,5-trifluorobenzoic acid

InChI

InChI=1S/C7H2ClF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1H,(H,12,13)

InChI Key

DQNRGCOFANDGOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Cl)C(=O)O

Origin of Product

United States

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